1-Boc-1,4-cyclohexanediamine chemical structure and properties
1-Boc-1,4-cyclohexanediamine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and application of 1-Boc-1,4-cyclohexanediamine (also known as tert-butyl (4-aminocyclohexyl)carbamate). This document is structured for researchers requiring high-fidelity data for medicinal chemistry and linker design.[1]
[1]
Executive Summary
1-Boc-1,4-cyclohexanediamine is a mono-protected bifunctional aliphatic amine used primarily as a semi-rigid scaffold in medicinal chemistry.[1] Unlike flexible alkyl chain linkers (e.g., ethylenediamine), the cyclohexane core introduces conformational restraint, allowing for precise spatial orientation of pharmacophores.
The molecule exists as two geometric isomers: trans and cis.[1] The trans-isomer is the industry standard for molecular linking due to its thermodynamic stability and ability to project functional groups in a linear, diequatorial vector (~180° dihedral angle).
Chemical Identity & Stereochemical Analysis[1]
Core Data
| Property | Data |
| IUPAC Name | tert-butyl (4-aminocyclohexyl)carbamate |
| Common Name | 1-Boc-1,4-cyclohexanediamine; N-Boc-1,4-diaminocyclohexane |
| CAS Number | 177906-48-8 (trans-isomer); 195314-59-1 (mixture) |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~10.5 (Primary amine), ~-1 (Carbamate, estimated) |
Conformational Analysis (The "Chair" Effect)
The utility of this scaffold lies in its stereochemistry.[1]
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Trans-Isomer: Adopts a chair conformation where both the bulky Boc-amino group and the free amino group occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This results in an extended, linear topology with a distance of approximately 9–10 Å between nitrogen atoms.[1]
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Cis-Isomer: One group is equatorial, and the other is axial.[1] This creates a "bent" topology, often used to induce turns in peptidomimetics but less desirable for linear spanning.[1]
Synthetic Methodology: Selective Mono-Protection
Achieving mono-protection of a symmetric diamine requires breaking the statistical distribution.[1] A common error is using a 1:1 stoichiometric ratio, which statistically yields 25% di-protected, 50% mono-protected, and 25% unreacted starting material.[1]
Optimized Protocol: The "High-Dilution Excess" Method To maximize mono-protection (Yield >80%), the diamine must be present in significant excess (3–4 equivalents) relative to the Boc anhydride.[1]
Experimental Workflow
Reagents:
Step-by-Step Protocol:
-
Dissolution: Dissolve trans-1,4-diaminocyclohexane (2.0 g, 17.5 mmol) in Methanol (50 mL). Cool to 0°C.[1][4][6][7]
-
Controlled Addition: Add (Boc)₂O (1.1 mL, 4.9 mmol) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations of Boc₂O, reducing di-protection.
-
Reaction: Stir at Room Temperature (RT) for 16 hours. Monitor by TLC (Ninhydrin stain).[1][2]
-
Workup (The Self-Validating Purification):
-
Evaporate Methanol.[1]
-
Partition: Dilute residue with Water (50 mL) and extract with Ethyl Acetate (EtOAc, 2 x 100 mL).
-
Mechanistic Insight: The unreacted diamine is highly polar and remains in the aqueous phase.[1] The Mono-Boc and Di-Boc species move to the organic phase.[1]
-
Refinement (Optional): If Di-Boc impurities are high, wash the EtOAc layer with dilute Citric Acid (pH 4).[1] The Mono-Boc amine protonates and moves to the aqueous layer; Di-Boc stays in EtOAc.[1] Basify the aqueous layer (NaOH) and re-extract with DCM to recover pure Mono-Boc.[1][4]
-
-
Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate.[1][2][3]
Visualization: Synthesis & Purification Logic[1][2]
Caption: Flowchart illustrating the kinetic control and solubility-based purification strategy for mono-protection.
Applications in Drug Development
The 1-Boc-1,4-cyclohexanediamine scaffold acts as a "molecular ruler," providing a rigid distance between two functional domains.[1]
Linker Strategy in SAR Studies
In Structure-Activity Relationship (SAR) campaigns, replacing a flexible ethylene linker (–CH₂CH₂–) with a trans-cyclohexane ring reduces the entropic penalty of binding.[1] The molecule is pre-organized into the bioactive conformation.[1]
-
Amide Coupling: The free amine reacts with carboxylic acids (using EDC/HOBt or HATU) to attach "Head Group A."[1]
-
Deprotection: The Boc group is removed (TFA/DCM or HCl/Dioxane) to reveal the second amine.[1]
-
Secondary Coupling: The newly liberated amine reacts with "Head Group B."[1]
Case Study: V1A Receptor Antagonists
Research indicates the use of trans-1,4-cyclohexanediamine derivatives in developing selective Vasopressin 1A (V1A) receptor antagonists.[1][3] The rigid cyclohexane core ensures the terminal pharmacophores interact simultaneously with distal binding pockets on the GPCR surface.[1]
Deprotection Protocol (Standard)
For the removal of the Boc group after the first coupling step:
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).
-
Stir 1–2 hours at RT.
-
Concentrate in vacuo.
-
Critical Step: The product exists as a TFA salt. For subsequent basic couplings, perform a free-base workup (sat.[1] NaHCO₃ wash) or use excess base (DIPEA) in the next reaction.
Handling & Safety
-
Hazards: The free amine is corrosive and causes skin burns (H314).[1] The Boc-protected form is less corrosive but should still be handled as an irritant.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The compound is stable but can absorb moisture and CO₂ from the air over time (forming carbamates).[1]
-
Stability: Avoid strong acids during storage to prevent premature deprotection.[1]
References
-
ChemicalBook. (2025).[1][3] TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE Synthesis and Properties. Retrieved from [1]
-
National Institutes of Health (NIH). (2010).[1] A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [1]
-
BenchChem. (2025).[1][6][8] Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. Retrieved from [1]
-
PubChem. (2025).[1] 1,4-Diaminocyclohexane Compound Summary. Retrieved from [1]
Sources
- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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